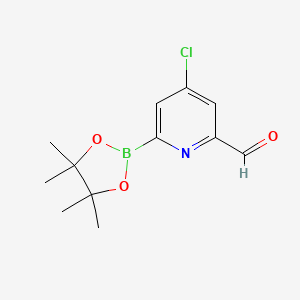
(4-Chloro-6-formylpyridin-2-YL)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-6-formylpyridin-2-YL)boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-formylpyridin-2-YL)boronic acid pinacol ester typically involves the borylation of 4-chloro-6-formylpyridine. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2Pin2) as the boron source and a palladium catalyst . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-6-formylpyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) and solvents (e.g., water, methanol).
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Chloro-6-formylpyridin-2-YL)boronic acid pinacol ester is used as a building block in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl structures .
Biology and Medicine
This compound is also explored for its potential in medicinal chemistry. The biaryl structures formed through its reactions are often found in biologically active molecules, including pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its ability to form stable carbon-carbon bonds makes it a key component in various manufacturing processes .
Mecanismo De Acción
The primary mechanism of action for (4-Chloro-6-formylpyridin-2-YL)boronic acid pinacol ester involves its participation in Suzuki-Miyaura coupling reactions. The process includes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst . The boronic ester group acts as a nucleophile, transferring an organic group to the palladium center, which then couples with an electrophilic organic halide .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(4-Chloro-6-formylpyridin-2-YL)boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the chloro and formyl groups allows for additional functionalization and modification, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H15BClNO3 |
|---|---|
Peso molecular |
267.52 g/mol |
Nombre IUPAC |
4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15BClNO3/c1-11(2)12(3,4)18-13(17-11)10-6-8(14)5-9(7-16)15-10/h5-7H,1-4H3 |
Clave InChI |
QRTSONZNDDCBTD-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


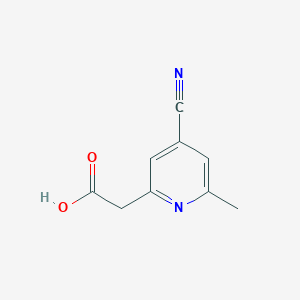
![2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)
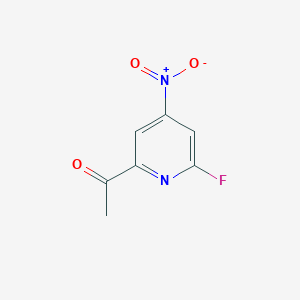

![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
![6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14852546.png)
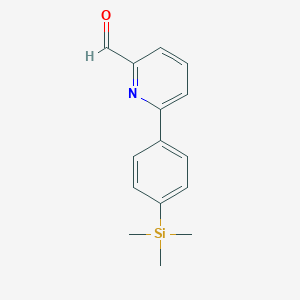
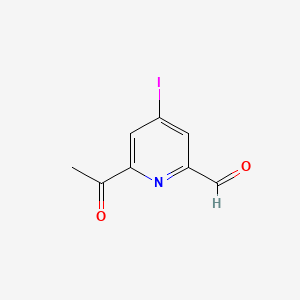

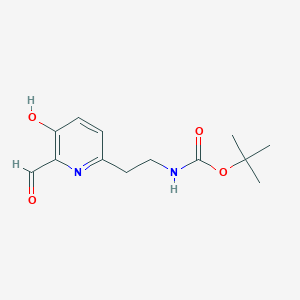
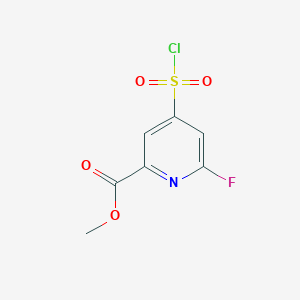
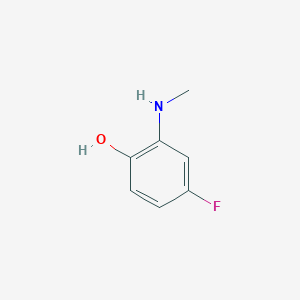

![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)
